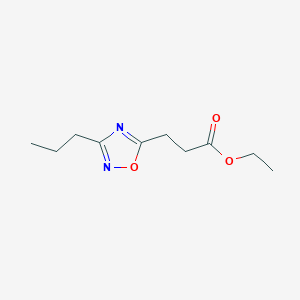![molecular formula C9H20N2O B1520541 {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol CAS No. 1158735-97-7](/img/structure/B1520541.png)
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Übersicht
Beschreibung
“{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” is a chemical compound with the molecular formula C9H20N2O . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 172.268 Da, and the monoisotopic mass is 172.157562 Da .
Physical And Chemical Properties Analysis
The molecular formula of “{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” is C9H20N2O . It has an average mass of 172.268 Da and a monoisotopic mass of 172.157562 Da .
Wissenschaftliche Forschungsanwendungen
Asymmetric Copolymerization and Catalysis
A notable application involves the asymmetric alternating copolymerization of cyclohexene oxide and CO2 using dimeric zinc complexes. The study by Nakano, Nozaki, and Hiyama (2003) demonstrates how these complexes catalyze the formation of polycarbonates, showcasing an innovative approach to incorporating CO2 into valuable polymers, potentially contributing to carbon capture and utilization strategies (Nakano, Nozaki, & Hiyama, 2003).
Organic Synthesis
In organic synthesis, Kobayashi et al. (2011) developed a method for synthesizing 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives, highlighting the compound's utility in constructing complex molecular frameworks. This research opens pathways for synthesizing novel organic materials with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2011).
Catalytic Oligomerization
The synthesis and application of nickel complexes with bidentate N,O-type ligands for the catalytic oligomerization of ethylene have been explored by Kermagoret and Braunstein (2008). Their work presents a new approach to ethylene oligomerization, a key process in the petrochemical industry, demonstrating the compound's relevance in developing more efficient and selective catalysts (Kermagoret & Braunstein, 2008).
Enantioselective Michael Addition
Lattanzi (2006) investigated the enantioselective Michael addition of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols. This study contributes to the field of asymmetric synthesis, offering a valuable method for producing chiral molecules that are important in medicinal chemistry (Lattanzi, 2006).
Spectrophotometric Analysis
Seno et al. (2008) developed a spectrophotometric method for determining 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride using flow injection analysis. This work is crucial for analytical chemistry, providing a fast and accurate method for analyzing compounds used in peptide synthesis (Seno et al., 2008).
Eigenschaften
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)5-6-11-4-3-9(7-11)8-12/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCUVKILVMKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672461 | |
| Record name | {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
CAS RN |
1158735-97-7 | |
| Record name | {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)



![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)

![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)



![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
